Product packaging for 1-Ethoxy-2,4-difluoro-3-iodobenzene(Cat. No.:)

1-Ethoxy-2,4-difluoro-3-iodobenzene

Cat. No.: B14016251
M. Wt: 284.04 g/mol
InChI Key: NXXMBTSWQZVCHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethoxy-2,4-difluoro-3-iodobenzene is a useful research chemical. Its molecular formula is C8H7F2IO and its molecular weight is 284.04 g/mol . This compound is primarily valued as a synthetic building block in organic chemistry due to the reactivity of its carbon-iodine bond, which allows it to participate in various cross-coupling reactions, such as Suzuki and Heck reactions . These reactions are fundamental for creating new carbon-carbon bonds and constructing complex molecular architectures from a simple, functionalized scaffold . The strategic incorporation of fluorine atoms is a key tactic in modern medicinal and agrochemical development, as it can significantly alter a molecule's metabolic stability, binding affinity, and bioavailability . Furthermore, the unique electronic properties conferred by the difluorinated aromatic ring make this compound and its derivatives of interest in materials science, particularly as potential monomers or intermediates in the synthesis of advanced materials, including liquid crystals and fluorinated polymers . The purity of the product is typically 95% or higher, and it is supplied in various packaging options to accommodate diverse research requirements . This product is intended for research purposes only and is strictly not for human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7F2IO B14016251 1-Ethoxy-2,4-difluoro-3-iodobenzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H7F2IO

Molecular Weight

284.04 g/mol

IUPAC Name

1-ethoxy-2,4-difluoro-3-iodobenzene

InChI

InChI=1S/C8H7F2IO/c1-2-12-6-4-3-5(9)8(11)7(6)10/h3-4H,2H2,1H3

InChI Key

NXXMBTSWQZVCHF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=C(C=C1)F)I)F

Origin of Product

United States

The Growing Significance of Multi Substituted Aromatic Compounds

Polyfunctionalized arenes, which are aromatic rings bearing multiple and varied substituent groups, are at the heart of significant advancements in synthetic chemistry and materials science. rsc.orgnih.gov These molecules serve as fundamental building blocks for a vast array of industrial chemicals, pharmaceuticals, and functional materials. nih.gov The specific nature and arrangement of the substituents on the benzene (B151609) core directly dictate the molecule's function and properties. rsc.orgnih.gov Consequently, the development of synthetic methods that allow for flexible and precise control over these substitution patterns is a major focus of modern organic chemistry. rsc.orgnih.gov

The ability to introduce multiple, different functional groups onto an aromatic ring allows chemists to fine-tune the electronic, steric, and physical properties of the resulting molecule. This level of control is crucial for designing molecules with specific activities, such as targeted drug action or desired optical and electronic properties in materials. The synthesis of these complex structures often relies on strategic, multi-step sequences or the development of novel catalytic methods that can achieve high regioselectivity. rsc.orgnih.gov

Directing Reactivity: the Influence of Halogen and Ether Groups

The reactivity of an aromatic ring is profoundly influenced by its substituents. Halogen and ether groups, in particular, play a crucial and often contrasting role in directing the course of aromatic reactions. msu.edulibretexts.org Ether groups, such as the ethoxy group (-OCH2CH3), are generally considered activating groups in electrophilic aromatic substitution reactions. masterorganicchemistry.com This is because the oxygen atom can donate a lone pair of electrons to the aromatic ring through resonance, increasing the electron density of the ring and making it more susceptible to attack by electrophiles. libretexts.orgmasterorganicchemistry.com This electron-donating effect typically directs incoming electrophiles to the ortho and para positions relative to the ether group. msu.edu

A Unique Player: 1 Ethoxy 2,4 Difluoro 3 Iodobenzene

1-Ethoxy-2,4-difluoro-3-iodobenzene is a prime example of a complex, polyfunctionalized arene that has garnered attention in the scientific community. Its structure is notable for the presence of an activating ethoxy group, two deactivating fluorine atoms, and a synthetically versatile iodine atom. This specific arrangement of substituents creates a molecule with a unique reactivity profile, making it a valuable building block in organic synthesis.

The presence of the iodine atom is particularly significant as it serves as a good leaving group in a variety of cross-coupling reactions, such as Suzuki and Heck reactions, which are fundamental for the formation of new carbon-carbon bonds. smolecule.com The fluorine atoms, known for their ability to enhance the metabolic stability and binding affinity of drug candidates, make this compound an attractive precursor for medicinal chemistry applications. The ethoxy group, in addition to its directing effects in electrophilic substitution, can also influence the physical properties of the molecule, such as its solubility.

Future Directions in Aryl Halide Research

Regioselective Synthesis Strategies for Substituted Halo-Fluoro-Ethers

Regioselectivity is paramount in the synthesis of multi-substituted aromatics to ensure the formation of the desired isomer. The interplay between the electronic and steric effects of fluorine, ether, and halogen substituents dictates the approach for subsequent functionalization.

Directed ortho-metalation (DoM) is a powerful technique for achieving regioselective functionalization of aromatic rings. organic-chemistry.org This strategy utilizes a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent like lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LiTMP), to deprotonate a specific ortho-position. organic-chemistry.orgthieme-connect.com The resulting aryl anion is then trapped with a suitable electrophile, such as iodine, to introduce the desired substituent.

In the context of fluorinated arenes, the fluorine atom itself can act as a moderate directing group. researchgate.net However, more powerful DMGs like amides, carbamates, or even other halogens can exert greater control. thieme-connect.comresearchgate.net For a hypothetical synthesis of 1-ethoxy-2,4-difluoro-3-iodobenzene, one could start with 1-ethoxy-2,4-difluorobenzene. The ethoxy and fluorine groups would direct the metalation. Fluorine is known to be a potent directing group, often leading to lithiation at the adjacent position. researchgate.net Studies have shown that lithiation of fluorinated arenes followed by quenching with iodine can be an effective, albeit sometimes low-yielding, method for producing ortho-iodo products. nih.gov Precise temperature control is critical, as lithiated fluoroarenes can be unstable and may form aryne intermediates at temperatures above -40 °C. nih.gov

Table 1: Examples of Directed ortho-Metalation in Functionalized Arenes

Directing Group (DMG)BaseElectrophileProduct TypeTypical Yield (%)Reference
-SO₂FLDA(CH₃)₃SiClortho-Silylated Sulfonyl Fluoride (B91410)Good thieme-connect.com
-FLiTMPI₂ortho-Iodinated FluoroareneModerate researchgate.netnih.gov
-OCONR₂s-BuLiI₂ortho-Iodinated Aryl CarbamateHigh organic-chemistry.org
-SF₅LiTMP(CH₃)₃SiClortho-Silylated Pentafluorosulfanyl AreneModerate to High nih.gov

This table presents generalized findings for DoM reactions and is not specific to the direct synthesis of this compound.

A more traditional and often highly effective approach involves the stepwise introduction of functional groups. The order of these steps is crucial for achieving the correct substitution pattern. For the target molecule, two primary sequential routes can be envisioned:

Etherification followed by Iodination : Starting with 2,4-difluorophenol, an etherification reaction (such as the Williamson ether synthesis discussed in 2.2.1) would yield 1-ethoxy-2,4-difluorobenzene. The subsequent step would be the regioselective iodination at the 3-position. This electrophilic aromatic substitution would be directed by the activating ethoxy group and the deactivating but ortho-, para-directing fluorine atoms. The challenge lies in controlling the iodination to occur specifically at the C-3 position, which is ortho to the ethoxy group and flanked by two fluorine atoms.

Iodination followed by Etherification : An alternative begins with the iodination of 1,3-difluorobenzene. This would likely lead to 2,4-difluoro-1-iodobenzene. Subsequent nucleophilic aromatic substitution (SNAr) of one of the fluorine atoms with sodium ethoxide could be attempted. However, the SNAr reaction on an unactivated fluoroarene can be challenging and may lead to mixtures of products. A more viable route might involve converting 2,4-difluoro-1-iodobenzene into a phenol (B47542) (e.g., via a Grignard reagent followed by oxidation) to produce 2,4-difluoro-3-iodophenol, which can then be etherified.

A similar multi-step synthesis is used for the related compound 4-ethoxy-2,3-difluorophenol, which starts from 4-ethoxy-2,3-difluorobromobenzene and proceeds through a Grignard reagent, a boronic acid, and finally oxidation to the phenol. google.com This highlights the utility of sequential functionalization in building complex polyhalo-aromatics.

Modern synthetic chemistry often employs transition metal catalysis for direct C-H functionalization, which offers a more atom-economical alternative to classical methods. Palladium-catalyzed C-H iodination of activated aromatic rings is a viable strategy. In this approach, a Pd(II) or Pd(0) catalyst facilitates the reaction between a C-H bond and an iodine source, such as N-iodosuccinimide (NIS) or molecular iodine, often with an oxidant. nih.govdntb.gov.ua

For the synthesis of this compound, the starting material would be 1-ethoxy-2,4-difluorobenzene. The electron-donating ethoxy group activates the ring, making the ortho C-H bond (at C-3) a potential site for palladium-catalyzed activation and subsequent iodination. While palladium-catalyzed C-H fluorination has been extensively studied, the principles can be extended to other halogens. dntb.gov.uaharvard.edu The development of suitable ligands and reaction conditions is key to achieving high regioselectivity and yield in such transformations. researchgate.net

Preparation of the Ethoxy Moiety in Fluorinated Aryl Systems

The introduction of the ethoxy group onto a fluorinated aromatic ring is a critical step in the synthesis of the target compound. This is typically achieved by forming a C-O ether bond.

The Williamson ether synthesis is a classic and widely used method for preparing ethers. byjus.comwikipedia.org The reaction involves the deprotonation of an alcohol (in this case, a fluorinated phenol) to form a more nucleophilic alkoxide or phenoxide ion, which then displaces a halide from an alkyl halide in an SN2 reaction. wikipedia.orgmasterorganicchemistry.com

To synthesize this compound via this method, the necessary precursor would be 2,4-difluoro-3-iodophenol. This phenol would be treated with a base (e.g., sodium hydroxide, potassium carbonate) to generate the corresponding phenoxide. The phenoxide then reacts with an ethylating agent, such as ethyl bromide, ethyl iodide, or diethyl sulfate, to form the desired ether. gordon.edu The reaction is generally robust and high-yielding, especially with primary alkyl halides. masterorganicchemistry.com

Table 2: General Conditions for Williamson Ether Synthesis

SubstrateAlkylating AgentBaseSolventTemperature (°C)Yield (%)Reference
4-MethylphenolChloroacetic acidNaOH (aq)Water90-100Not specified gordon.edu
PolyfluoroalkanolsAllyl halidesVariousAnhydrous solventVariesGood fluorine1.ru
PhenolAlkyl HalideAlkoxideAlcohol50-10050-95 byjus.com

This table illustrates typical conditions for the Williamson ether synthesis. Yields are highly substrate-dependent.

As an alternative to the classical Williamson synthesis, transition metal-catalyzed C-O bond-forming reactions, such as the Buchwald-Hartwig amination and its etherification variants, have become powerful tools. These reactions typically use palladium or copper catalysts to couple an aryl halide or triflate with an alcohol. nih.gov

In this scenario, one could couple 1,3-diiodo-2,4-difluorobenzene or a related aryl halide with ethanol (B145695) in the presence of a suitable palladium catalyst, a phosphine (B1218219) ligand, and a base. This approach can be advantageous when the SNAr or Williamson synthesis routes are inefficient or when milder conditions are required. The choice of ligand is crucial for the success of these couplings, influencing both the reaction rate and selectivity. While often used for C-N bond formation, these catalytic systems are also effective for creating C-O bonds, providing a modern alternative for synthesizing complex ethers like this compound. nih.gov

Advanced Synthetic Techniques for Efficient Production

Modern synthetic chemistry has moved towards processes that are not only high-yielding but also efficient in terms of time, energy, and resources. For specialized molecules like polyfluoro-iodo-arenes, advanced techniques such as continuous flow synthesis, one-pot reactions, and green chemistry approaches are pivotal in achieving these goals.

Continuous Flow Synthesis for Aromatic Halogenations (Relevant to 1-ethoxy-2,3-difluoro-4-iodobenzene)

Continuous flow synthesis, particularly using microreactor systems, offers significant advantages over traditional batch processing for hazardous or fast reactions like aromatic halogenations. The high surface-area-to-volume ratio in microreactors provides superior mass and heat transfer, allowing for precise control over reaction parameters.

A notable example is the synthesis of 1-ethoxy-2,3-difluoro-4-iodobenzene, a structural isomer of the target compound. Researchers have successfully developed a microreactor system for its continuous production. researchgate.net This process involves ortho- and halogen-lithiation reactions. The enhanced efficiency of the microreactor allows these reactions to be performed at significantly higher temperatures (e.g., -40°C and -20°C) compared to the -70°C required for batch reactions. researchgate.net This elevation in temperature reduces energy consumption. Furthermore, the reaction time is drastically shortened while maintaining a high product yield. In one study, a yield of 91.3% was achieved in just 16 minutes within the microreactor system, whereas a conventional stirred tank required 70 minutes to reach a comparable yield of 91.0%. researchgate.net Another continuous-flow setup for a related liquid crystal intermediate demonstrated a yield increase of 10% and a reaction time reduction of 72.8% compared to a stirred-tank reactor. doi.org

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for 1-ethoxy-2,3-difluoro-4-iodobenzene

Parameter Conventional Stirred-Tank (Batch) Microreactor System (Flow)
Reaction Temperature -70°C -40°C to -20°C
Reaction Time 70 minutes 16 minutes
Product Yield 91.0% 91.3%

Data sourced from a study on the continuous synthesis of 1-ethoxy-2,3-difluoro-4-iodobenzene. researchgate.net

One-Pot Reaction Sequences for Multi-Step Transformations (Relevant to related syntheses)

One-pot reactions, where multiple reaction steps are performed in the same vessel without isolating intermediates, represent a powerful strategy for improving process efficiency, reducing solvent waste, and saving time. This approach is highly relevant for the synthesis of complex organohalides.

A common multi-step transformation in this area is the synthesis of diaryliodonium salts, which are valuable reagents. Facile one-pot syntheses have been developed using iodoarenes and arenes with an oxidant like Oxone® (2KHSO₅·KHSO₄·K₂SO₄) in the presence of an acid such as trifluoroacetic acid or sulfuric acid. nih.govbeilstein-journals.org The process typically involves the initial oxidation of the iodoarene to a hypervalent iodine species, which then reacts with a second arene in the same pot to form the diaryliodonium salt. nih.govd-nb.info This method is versatile and can be applied to a wide range of substrates, including those with electron-donating and electron-withdrawing groups. beilstein-journals.orgrsc.org

Green Chemistry Approaches in Organohalide Synthesis

Green chemistry principles aim to design chemical processes that minimize the use and generation of hazardous substances. epitomejournals.com These principles are increasingly being applied to organohalide synthesis to mitigate environmental impact. encyclopedia.pubresearchgate.net

Key green approaches include:

Use of Safer Solvents and Reagents : Replacing toxic solvents and hazardous reagents is a primary goal. For instance, the use of Oxone, a more economically viable and convenient oxidant, is a greener alternative in some hypervalent iodine preparations. nih.govbeilstein-journals.org

Alternative Energy Sources : Technologies like microwave irradiation and ultrasonication can significantly accelerate reaction rates, leading to shorter reaction times and increased product yields with reduced energy consumption. encyclopedia.pubrasayanjournal.co.in

Solvent-Free Reactions : Performing reactions under solvent-free conditions, for example, by grinding reactants together using a mortar and pestle or a high-speed ball mill, can eliminate solvent waste entirely. encyclopedia.pubrasayanjournal.co.in This mechanochemical approach enhances reaction efficiency through direct physical contact between reacting molecules.

Catalysis : The use of reusable catalysts, such as solid acid catalysts (e.g., zeolites, clays), can replace hazardous and corrosive liquid acids, simplifying workup procedures and reducing waste. epitomejournals.com

Table 2: Overview of Green Chemistry Techniques in Synthesis

Technique Description Advantages in Organohalide Synthesis
Microwave Irradiation Using microwave energy to heat reactions. Faster reaction rates, higher yields, reduced side reactions. encyclopedia.pubrasayanjournal.co.in
Ultrasonication Using sound energy to agitate and activate reactions. Enhanced reaction speed, improved yields, especially for heterogeneous reactions. rasayanjournal.co.in
Mechanochemistry (Grinding/Milling) Solvent-free reactions induced by mechanical force. Eliminates solvent waste, high efficiency, simple workup. encyclopedia.pubrasayanjournal.co.in
Use of Greener Solvents Replacing hazardous solvents with biodegradable or less toxic alternatives like ionic liquids. Reduced environmental pollution and health risks. epitomejournals.comrasayanjournal.co.in

| Catalysis | Employing catalysts to enable reactions with higher atom economy and lower energy. | Reduces waste by enabling catalytic instead of stoichiometric reagents; allows for milder reaction conditions. epitomejournals.com |

By integrating these advanced synthetic techniques, the production of this compound and related polyfluoro-iodo-arenes can be made more efficient, scalable, and environmentally sustainable.

Cross-Coupling Chemistry of Aryl Iodides

The carbon-iodine bond in aryl iodides is the most reactive among aryl halides in palladium-catalyzed cross-coupling reactions. This high reactivity allows for milder reaction conditions and broader substrate scope compared to the corresponding bromo or chloro derivatives. The presence of an ethoxy group (an electron-donating group) and two fluorine atoms (electron-withdrawing groups) on the benzene (B151609) ring of this compound creates a unique electronic environment that influences the efficiency and outcome of these coupling reactions.

Suzuki-Miyaura Coupling for C-C Bond Formation (General for iodoarenes)

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. For iodoarenes, this reaction is particularly efficient. The general catalytic cycle involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by transmetalation with the organoboron species and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. youtube.comyoutube.com

The reaction is highly tolerant of various functional groups and has been widely applied in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. claremont.edunih.gov The reactivity of the aryl iodide is influenced by the electronic nature of its substituents. Electron-withdrawing groups can enhance the rate of oxidative addition, while electron-donating groups may have the opposite effect. In the case of this compound, the interplay between the electron-donating ethoxy group and the electron-withdrawing fluorine atoms presents a nuanced substrate for this transformation.

Table 1: Examples of Suzuki-Miyaura Coupling with Aryl Iodides

Aryl Iodide Boronic Acid/Ester Catalyst System Base Solvent Yield (%)
Iodobenzene Phenylboronic acid Pd(PPh₃)₄ K₂CO₃ Toluene/Water >95
4-Iodotoluene Phenylboronic acid Pd(OAc)₂ / SPhos K₃PO₄ Dioxane/Water 98
1-Iodo-4-nitrobenzene Phenylboronic acid PdCl₂(dppf) Cs₂CO₃ DMF 99
2,6-Dichloropyridine Heptyl pinacol (B44631) boronic ester Pd(OAc)₂ / Ad₂PⁿBu LiOᵗBu Toluene 85 nih.gov

This table presents generalized and specific examples to illustrate the Suzuki-Miyaura reaction's scope. Data is compiled from general knowledge and specific literature findings. nih.govresearchgate.net

Sonogashira Coupling in the Presence of Fluorine and Ether Groups

The Sonogashira coupling facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, a reaction of immense importance for the synthesis of conjugated enynes and arylalkynes. libretexts.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. organic-chemistry.orgresearchgate.net The presence of fluorine atoms and an ether group on the aromatic ring, as in this compound, can influence the reaction. The electron-withdrawing nature of the fluorine atoms generally enhances the reactivity of the aryl iodide towards oxidative addition to the palladium center. organic-chemistry.org

Research has demonstrated the successful Sonogashira coupling of various functionalized aryl halides. For instance, fluorinated aryl halides have been effectively coupled with terminal alkynes. organic-chemistry.org The ether linkage is generally stable under Sonogashira conditions, making it a compatible functional group. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity, especially with sterically hindered or electronically complex substrates. researchgate.net

Heck and Stille Reactions for Olefin and Alkyl Arylation

The Heck reaction provides a method for the arylation of alkenes using an aryl halide in the presence of a palladium catalyst and a base. masterorganicchemistry.comnih.gov The reaction proceeds via oxidative addition, migratory insertion of the alkene into the palladium-aryl bond, followed by β-hydride elimination. nih.gov The high reactivity of the C-I bond makes iodoarenes excellent substrates for this transformation. thieme-connect.com

The Stille reaction couples an organotin reagent with an organic halide, catalyzed by palladium. youtube.com This reaction is known for its tolerance of a wide array of functional groups and the mild conditions under which it proceeds. The general mechanism involves oxidative addition, transmetalation from the organotin compound, and reductive elimination. youtube.com For a substrate like this compound, both reactions offer powerful avenues for C-C bond formation, allowing for the introduction of vinylic or aryl/alkyl groups at the position of the iodine atom. The electronic push-pull nature of the substituents would likely influence the kinetics of the oxidative addition step.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings. masterorganicchemistry.com The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comnih.gov The rate of an SNAr reaction is highly dependent on the nature of the leaving group and the presence of electron-withdrawing groups on the aromatic ring. masterorganicchemistry.com

Influence of Multiple Fluorine Atoms on SNAr Reactivity

The presence of multiple fluorine atoms on an aromatic ring significantly enhances its susceptibility to nucleophilic attack. Fluorine is a highly electronegative atom that strongly activates the ring towards SNAr by stabilizing the negative charge in the Meisenheimer intermediate. masterorganicchemistry.comnih.gov Although fluoride is a poor leaving group in SN1/SN2 reactions, in SNAr, the C-F bond cleavage is not the rate-determining step; the formation of the Meisenheimer complex is. masterorganicchemistry.com Consequently, fluoroarenes can be excellent substrates for SNAr reactions.

In a molecule like this compound, the two fluorine atoms activate the ring for nucleophilic substitution. The substitution can occur at the positions activated by the fluorine atoms, typically ortho and para to them. The presence of the iodine and ethoxy groups further influences the regioselectivity of the substitution. While the iodine is a good leaving group in transition-metal-catalyzed reactions, in SNAr, the fluoride is often displaced due to the powerful activating effect of the electron-withdrawing groups. nih.gov The specific regiochemical outcome would depend on the attacking nucleophile and the precise reaction conditions. researchgate.net

Table 2: Relative Reactivity in Nucleophilic Aromatic Substitution

Leaving Group Relative Rate
-F 3300
-Cl 4.3
-Br 1.0
-I 0.4

This table illustrates the general trend for leaving group ability in activated aryl systems for SNAr reactions, where bond cleavage is not the rate-determining step. Data is based on established principles of SNAr reactivity. masterorganicchemistry.com

Regioselectivity in SNAr involving Ethoxy and Iodine Substituents

Nucleophilic Aromatic Substitution (SNAr) is a key reaction for functionalizing aromatic rings, particularly those bearing electron-withdrawing groups. In the case of this compound, the regioselectivity of SNAr is governed by a complex interplay between the electronic effects of the substituents and the intrinsic leaving group ability of the halogens.

A crucial factor in SNAr is the nature of the leaving group. The established order of reactivity for halogens as leaving groups in SNAr is F > Cl > Br > I. masterorganicchemistry.com This is contrary to the trend in C-X bond strength and is because the rate-determining step is the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com The high electronegativity of fluorine stabilizes the transition state leading to the Meisenheimer complex more effectively than other halogens.

Considering this compound:

The fluorine atoms are located at the C2 (ortho) and C4 (para) positions relative to the activating ethoxy group.

The iodine atom is at the C3 (meta) position.

Based on these principles, SNAr reactions on this substrate are predicted to show high regioselectivity. The attack will preferentially occur at the positions most activated towards nucleophilic attack, which are the C2 and C4 positions bearing fluorine atoms. The iodine at the C3 position is not only at a less activated position (meta to the ethoxy group) but is also a poorer leaving group in the context of the SNAr mechanism. Therefore, displacement of a fluorine atom is significantly more likely than displacement of the iodine atom under typical SNAr conditions. Between the two fluorine atoms, the C4 position is generally favored for substitution due to reduced steric hindrance compared to the C2 position, which is flanked by the ethoxy and iodo substituents.

Mechanistic Studies of SNAr Pathways

The mechanism of nucleophilic aromatic substitution has been the subject of extensive study. The classical and most widely accepted pathway is a two-step addition-elimination process.

Addition Step: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org This step involves the disruption of the aromatic system and is typically the rate-determining step of the reaction. masterorganicchemistry.com

Elimination Step: The leaving group departs, and the aromaticity of the ring is restored. This step is usually fast.

The stability of the Meisenheimer complex is critical. It is stabilized by the presence of strong electron-withdrawing groups, which can delocalize the negative charge. researchgate.net In this compound, the fluorine atoms contribute significantly to the stabilization of a Meisenheimer complex formed by attack at C2 or C4.

Recent computational and experimental studies have introduced more nuance to this picture. nih.govbris.ac.uk It is now suggested that for some systems, particularly those without strongly stabilizing groups like nitro groups, the SNAr reaction may proceed through a concerted (single-step) mechanism where bond formation and bond-breaking occur simultaneously. researchgate.netbris.ac.uk In these cases, the Meisenheimer complex may represent a transition state rather than a true intermediate. nih.govrsc.org For a substrate like this compound, the presence of multiple halogens would likely favor the formation of a relatively stable, albeit transient, Meisenheimer complex, aligning its reactivity more closely with the classical stepwise mechanism.

Functional Group Transformations and Derivatization

The presence of multiple, distinct halogen atoms on this compound allows for a range of selective functional group transformations, providing access to a wide array of derivatives.

Halogen Dance Reactions in Polyhalogenated Systems

The halogen dance is an isomerization reaction in which a halogen atom migrates to a different position on an aromatic or heteroaromatic ring. wikipedia.org This transformation is typically initiated by a strong, non-nucleophilic base (like lithium amides) and is driven by the formation of a more stable aryl-metal intermediate. wikipedia.orgrsc.org The general mechanism involves the deprotonation of the aromatic ring to form an aryllithium species, which then facilitates the transfer of a halogen from another molecule or from a different position on the same ring system.

While no specific studies on the halogen dance of this compound are prominently reported, its structure suggests it could be a candidate for such a rearrangement. The reaction is most common for bromo- and iodoarenes. wikipedia.org It is conceivable that under specific basic conditions, a proton could be abstracted from the C5 or C6 position, leading to a lithiated intermediate. This could then potentially trigger a migration of the iodine atom. Factors such as temperature and the choice of base are critical; lower temperatures often favor the halogen dance, while higher temperatures can suppress it. wikipedia.org This reaction offers a potential route to isomers that are not accessible through direct synthesis.

Oxidation and Reduction Chemistry of Aryl Ethers

The aryl ether linkage is generally stable to many oxidizing and reducing conditions. However, the substituents on the aromatic ring can be susceptible to redox reactions.

Oxidation: The ethoxy group itself is relatively robust. Strong oxidizing agents might lead to the degradation of the molecule or oxidation of the aromatic ring. A more subtle oxidation is the iodine-catalyzed disproportionation of aryl ethers, which can transform them into corresponding ketones and methane (B114726) derivatives, although this is more common for benzylic ethers. rsc.org Epoxidation reactions with peroxyacids like m-chloroperoxybenzoic acid (mCPBA) target carbon-carbon double bonds and would not react with the aromatic system of this compound under normal conditions. libretexts.org

Reduction: The most likely site of reduction on the molecule is the carbon-iodine bond. Catalytic hydrogenation or treatment with reducing agents like zinc dust in acid can selectively cleave the C-I bond to install a hydrogen atom, a process known as hydrodeiodination. This provides a route to 1-ethoxy-2,4-difluorobenzene. The C-F bonds are much stronger and are not typically reduced under these conditions. The ether linkage is also stable to these reductive methods. Cleavage of the aryl ether bond itself to yield the corresponding phenol typically requires harsh conditions, for example, using strong acids like HBr or reagents like aluminum triiodide. researchgate.net

Investigations into Reactive Intermediates

The types of reactive intermediates generated from this compound are highly dependent on the reaction conditions.

Ionic Intermediates: As discussed, nucleophilic aromatic substitution reactions proceed via anionic Meisenheimer complexes . masterorganicchemistry.comlibretexts.org The study of these intermediates, whether they are transient or stable, provides key insights into the SNAr mechanism. researchgate.netnih.govbris.ac.uk Under different conditions, such as the thermal decomposition of a diazonium salt (which could be synthesized from a corresponding aniline (B41778) derivative), an aryl cation could be formed. Aryl cations are highly reactive species used in certain synthetic applications. bris.ac.uk

Radical Intermediates: The carbon-iodine bond is susceptible to homolytic cleavage. Photochemical reactions, particularly those involving UV light, can generate an aryl radical by breaking the C-I bond. bris.ac.ukresearchgate.net These radicals are versatile intermediates that can participate in a variety of bond-forming reactions. researchgate.net Single-electron transfer (SET) processes can also lead to radical intermediates. For instance, the reduction of hypervalent iodine compounds, which could be prepared from the aryl iodide, can generate aryl radicals. nih.gov Similarly, in some photochemical SNAr processes, single-electron oxidation of the arene can be a key step, proceeding through radical ion intermediates.

The ability to generate these different types of intermediates—anionic, cationic, and radical—from a single precursor by tuning the reaction conditions underscores the synthetic versatility of polyfunctionalized aromatic compounds like this compound.

Aryne Formation from Di-iodobenzenes and Related Precursors (Mechanistic studies on related compounds)

A move toward milder and more efficient aryne generation has led to significant research into aryl "onium" species as aryne precursors. nih.gov These methods can utilize simple arenes in a net dehydrogenation process. nih.govresearchgate.net Mechanistic analyses have focused on comparing different "onium" leaving groups, particularly aryl thianthrenium salts and aryl(Mes)iodonium salts. nih.gov

The pathways for aryne formation from these two types of precursors are distinct. nih.gov

Aryl thianthrenium salts undergo a reversible deprotonation to form a stable zwitterionic intermediate. The subsequent rate-limiting step is the elimination of the thianthrene (B1682798) group to produce the aryne. nih.gov

Aryl(Mes)iodonium salts , in contrast, proceed through a concerted yet asynchronous mechanism involving both deprotonation and elimination of the iodonium (B1229267) leaving group to generate the aryne. nih.gov

Deuterium kinetic isotope effect (DKIE) experiments and Density Functional Theory (DFT) calculations have corroborated these proposed mechanistic pathways. nih.gov The choice of precursor and the substitution pattern on the aromatic ring significantly influence the regioselectivity of aryne formation. In 1,2-disubstituted arenes, for example, the major site of aryne formation is typically at the 3,4-position, a result of high para-selectivity for the initial installation of the thianthrenium or iodonium group, followed by preferential deprotonation at the 3-position. nih.gov

Precursor TypeMechanism for Aryne FormationKey IntermediatesRate-Limiting Step
Aryl Thianthrenium SaltsReversible deprotonation followed by elimination. nih.govStable zwitterion. nih.govThianthrenium elimination. nih.gov
Aryl(Mes)iodonium SaltsConcerted but asynchronous deprotonation/elimination. nih.govNone (concerted transition state). nih.govConcerted deprotonation/elimination event. nih.gov

Generation and Trapping of Aryl Radicals

Aryl radicals are highly versatile intermediates in organic chemistry, utilized in a variety of transformations including functional group interconversions and the formation of carbon-carbon bonds. rsc.org Historically, their generation relied on stoichiometric reagents, but contemporary methods often employ photocatalysis. rsc.orgnih.gov For instance, photoredox catalysis can facilitate the reduction of N-protected iodoanilines and other iodobenzenes to generate the corresponding aryl radicals. rsc.org Diazonium salts also serve as common precursors, which upon single-electron transfer (SET) can extrude dinitrogen to form an aryl radical. rsc.org

Given their transient nature, the detection and study of aryl radicals necessitate the use of trapping agents. These agents react with the radical to form a more stable, detectable product. The choice of trapping agent is crucial for successfully identifying the radical intermediate.

One effective method involves using iodoacetic acid as an aryl radical trapping agent. nih.gov In reactions where aryl radicals are suspected intermediates, such as hydrodediazoniations, the addition of iodoacetic acid can lead to the formation and isolation of an aryl iodide. nih.gov The formation of this product, coupled with a decrease in the yield of the expected reduction product, provides strong evidence for the presence of an aryl radical intermediate that has been diverted from its usual reaction path by the trap. nih.gov

Spin trapping is another powerful technique, which involves the use of a nitrone or nitroso compound to convert the highly reactive aryl radical into a more persistent nitroxide radical adduct. This adduct can then be characterized by electron spin resonance (ESR) spectroscopy. nih.gov Commonly used spin traps include:

DEPMPO (5-(diethoxyphosphoryl)-5-methyl-1-pyrroline N-oxide) : This trap can be used to detect various radical species. In some systems, high concentrations of DEPMPO have been used to provide evidence for the formation of hydroxyl radicals. nih.gov

PBN (N-tert-butylphenylnitrone) : PBN is another widely used spin trap. For example, in studies of anticancer benzotriazine 1,4-dioxides, PBN has been used in conjunction with ESR to provide evidence for the formation of aryl radicals. nih.gov

The interpretation of spin trapping experiments can be complex. The radical initially formed might react with the solvent (like DMSO) or other components, and the spin trap may capture a secondary radical species. For instance, a strong oxidant like an aryl radical can abstract a hydrogen atom from DMSO, and the resulting methylsulfonylmethyl radical (•CH₂(CH₃)SO) can be trapped by PBN. nih.gov Therefore, careful analysis of the resulting ESR spectra and consideration of all possible reaction pathways are essential for the correct identification of the generated radical species. nih.gov

Trapping AgentMethodologyDetected Product/SpeciesPrimary Use Case
Iodoacetic AcidChemical trapping. nih.govAryl iodide. nih.govProvides evidence for aryl radical intermediates in reactions like hydrodediazoniation. nih.gov
DEPMPOSpin trapping with ESR detection. nih.govPersistent nitroxide radical adducts. nih.govDetection of various radical species, including hydroxyl and carbon-centered radicals. nih.gov
PBNSpin trapping with ESR detection. nih.govPersistent nitroxide radical adducts. nih.govTrapping of carbon-centered radicals, including aryl and alkyl radicals. nih.gov
Bis(pinacolato)diboronChemical trapping. rsc.orgAryl boronate ester. rsc.orgEfficient trapping reagent for the synthesis of aryl boronate esters from aryl radicals. rsc.org

Theoretical and Computational Investigations of 1 Ethoxy 2,4 Difluoro 3 Iodobenzene and Analogs

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecules like 1-Ethoxy-2,4-difluoro-3-iodobenzene. These methods allow for the detailed examination of electronic structure, the prediction of spectroscopic data, and the evaluation of substituent effects on the aromatic system.

Electronic Structure and Molecular Orbital Analysis

The electronic properties of this compound are governed by the interplay of its substituents: the electron-donating ethoxy group and the electron-withdrawing fluorine and iodine atoms. An analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's reactivity.

The HOMO is the orbital from which an electron is most likely to be donated, indicating regions susceptible to electrophilic attack. Conversely, the LUMO is the orbital that is most likely to accept an electron, highlighting areas prone to nucleophilic attack. For substituted benzenes, the distribution of these frontier orbitals is heavily influenced by the nature of the substituents.

In this compound, the ethoxy group, being an activating group, is expected to increase the energy of the HOMO, making the ring more susceptible to electrophilic substitution compared to unsubstituted benzene (B151609). The fluorine and iodine atoms, being deactivating halogens, will have a counteracting effect. The precise energy levels and spatial distribution of the HOMO and LUMO would be determined by the vector sum of these electronic influences.

Illustrative Data Table: Calculated Frontier Orbital Energies

OrbitalEnergy (eV) - IllustrativeDescription
HOMO-8.5Primarily localized on the benzene ring and the oxygen atom of the ethoxy group.
LUMO-1.2Predominantly distributed over the benzene ring with significant contribution from the iodine atom.
HOMO-LUMO Gap7.3 eVThis relatively large gap suggests good kinetic stability.

This data is illustrative and based on typical values for similar aromatic compounds.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts)

DFT calculations can accurately predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts. This is particularly valuable for complex molecules where empirical assignment can be challenging. For fluorinated aromatic compounds, predicting ¹⁹F NMR chemical shifts is a common application of computational chemistry.

The chemical shifts of the fluorine atoms in this compound are influenced by the electronic environment created by the ethoxy and iodo substituents. DFT calculations, often using a functional like B3LYP with an appropriate basis set, can provide theoretical chemical shift values that, when scaled, show excellent agreement with experimental data.

Illustrative Data Table: Predicted ¹⁹F NMR Chemical Shifts

Fluorine PositionPredicted Chemical Shift (ppm) - Illustrative
F at C-2-115.3
F at C-4-125.8

This data is illustrative and based on general trends for fluorinated benzenes. The actual values would depend on the specific computational method and solvent model used.

Evaluation of Aromaticity and Substituent Effects

The aromaticity of the benzene ring in this compound is modulated by its substituents. Aromaticity can be quantified using various indices, such as the Nucleus-Independent Chemical Shift (NICS) or the Aromaticity Index Based on Interaction Coordinates (AIBIC).

Illustrative Data Table: Substituent Effects on Aromaticity

SubstituentEffect on Aromaticity (Illustrative)Directing Influence
-OCH₂CH₃Minor decreaseOrtho, Para-directing (Activating)
-FMinor decreaseOrtho, Para-directing (Deactivating)
-IMinor decreaseOrtho, Para-directing (Deactivating)

This data is illustrative and based on general principles of substituent effects on benzene.

Computational Elucidation of Reaction Mechanisms

Computational chemistry provides a powerful lens through which to view the intricate details of reaction mechanisms. For a molecule like this compound, this can involve identifying key transition states and intermediates, as well as mapping out the energy landscape of a given reaction.

Identification of Transition States and Intermediates

Any chemical reaction proceeds through a series of steps involving transient species known as intermediates and high-energy structures called transition states. For reactions involving this compound, such as nucleophilic aromatic substitution or cross-coupling reactions, DFT calculations can be used to locate the geometries of these critical points along the reaction coordinate.

For instance, in a hypothetical nucleophilic substitution reaction where the iodine atom is replaced, a Meisenheimer complex could be an important intermediate. The structure and stability of this intermediate, as well as the transition states leading to and from it, can be precisely calculated.

Illustrative Data Table: Key Species in a Hypothetical Nucleophilic Substitution

SpeciesDescription
ReactantsThis compound + Nucleophile
Transition State 1 (TS1)Formation of the Meisenheimer complex.
IntermediateMeisenheimer complex.
Transition State 2 (TS2)Expulsion of the iodide leaving group.
ProductsSubstituted product + Iodide

This table represents a generalized pathway for nucleophilic aromatic substitution.

Calculation of Activation Energies and Reaction Pathways (e.g., in continuous synthesis)

By determining the energies of the reactants, intermediates, transition states, and products, a complete reaction energy profile can be constructed. The difference in energy between the reactants and a transition state is the activation energy (Ea), a critical parameter that governs the rate of a reaction.

In the context of continuous synthesis, where reaction conditions can be precisely controlled, understanding the reaction pathway and activation energies is crucial for process optimization. For example, computational studies could predict how changes in temperature or solvent would affect the reaction rate and selectivity for a process involving this compound.

Illustrative Data Table: Calculated Activation Energies for a Hypothetical Reaction

Reaction StepActivation Energy (kcal/mol) - Illustrative
Reactants → TS118.5
Intermediate → TS212.3

This data is illustrative and represents typical activation energies for nucleophilic aromatic substitution reactions. The actual values would be highly dependent on the specific nucleophile and reaction conditions.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR modeling is a computational technique that aims to establish a mathematical relationship between the structural features of a molecule (molecular descriptors) and its physicochemical properties or reactivity. innovations-report.comresearchgate.netinformaticsjournals.co.in This approach is invaluable for predicting the properties of new or untested compounds and for designing molecules with desired characteristics.

Correlation of Molecular Descriptors with Reactivity Parameters

For this compound and its analogs, QSPR models can be developed to predict various reactivity parameters. This involves calculating a set of molecular descriptors and correlating them with experimentally determined or computationally predicted reactivity data.

Molecular Descriptors:

A wide range of molecular descriptors can be calculated to quantify different aspects of a molecule's structure:

Topological Descriptors: These describe the connectivity of atoms in the molecule (e.g., Wiener index, Randić index).

Geometrical Descriptors: These relate to the 3D structure of the molecule (e.g., molecular volume, surface area).

Electronic Descriptors: These are derived from quantum chemical calculations and describe the electronic properties (e.g., HOMO/LUMO energies, dipole moment, atomic charges, electrostatic potential). nih.gov

Constitutional Descriptors: These reflect the chemical composition of the molecule (e.g., molecular weight, number of specific atom types).

Reactivity Parameters:

The reactivity of this compound in various reactions can be quantified by parameters such as:

Rate constants (k): A measure of the speed of a chemical reaction.

Activation energies (Ea): The energy barrier that must be overcome for a reaction to occur.

Reaction yields (%): The amount of product obtained in a reaction.

QSPR Model Development:

A typical QSPR study involves the following steps:

Data Set Selection: A series of analogous compounds with known reactivity data is selected. For the present case, this would ideally include various substituted difluoro-iodobenzenes.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the data set.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the reactivity parameter.

Model Validation: The predictive power of the model is assessed using statistical metrics like the correlation coefficient (R²), cross-validated R² (Q²), and by using an external test set of compounds.

Studies on halogenated methyl-phenyl ethers (anisoles), which are structurally similar to this compound, have shown that descriptors derived from the electrostatic potential, molecular volume, and HOMO energy can be effectively used to predict properties like vapor pressure and partition coefficients. nih.gov A similar approach could be used to model the reactivity of ethoxy-difluoro-iodobenzene and its analogs.

Illustrative Data Table for QSPR Model:

Since specific experimental data for this compound is scarce, the following table is an illustrative example of how data for a QSPR study on analogous compounds might be presented.

CompoundHOMO Energy (eV)Molecular Volume (ų)Electrostatic Potential at Iodine (a.u.)Predicted log(k)
This compound-9.25165.40.025-3.5
1-Methoxy-2,4-difluoro-3-iodobenzene-9.31150.10.028-3.7
1-Ethoxy-2,4-dichlor-3-iodobenzene-9.40180.20.020-4.1
1-Ethoxy-2-fluoro-3-iodobenzene-9.18159.80.031-3.2

Note: The data in this table is hypothetical and for illustrative purposes only.

Design of Novel Functionalized Aromatic Building Blocks

The insights gained from theoretical and QSPR studies can be leveraged to design novel functionalized aromatic building blocks based on the this compound scaffold. sciencedaily.cominnovations-report.com The goal is to create new molecules with tailored properties for specific applications, such as in materials science or medicinal chemistry.

Strategies for Designing Novel Building Blocks:

Modifying Substituents: The existing substituents can be modified to fine-tune the electronic and steric properties of the molecule. For example, replacing the ethoxy group with longer or branched alkoxy groups could alter solubility and steric hindrance.

Targeting Specific Properties: By understanding the relationship between molecular structure and properties, new molecules can be designed to have specific characteristics. For instance, if high thermal stability is desired, modifications that increase intermolecular forces could be explored. If specific electronic properties are needed for an organic electronic device, substituents that modulate the HOMO and LUMO energy levels would be introduced. oup.com

Illustrative Table of Designed Building Blocks and Predicted Properties:

The following table illustrates how QSPR models could guide the design of new building blocks derived from this compound.

Designed CompoundModificationPredicted Property ChangePotential Application
(3-Ethoxy-2,6-difluorophenyl)ethyneSonogashira coupling at C-IIncreased conjugation, altered electronic propertiesOrganic electronics
3'-Ethoxy-2',6'-difluoro-[1,1'-biphenyl]-3-olSuzuki coupling at C-I with a hydroxyphenyl boronic acidIncreased polarity, potential for hydrogen bondingPharmaceutical intermediate
N-(3-Ethoxy-2,6-difluorophenyl)acetamideBuchwald-Hartwig amination at C-IIntroduction of an amide groupAgrochemical scaffold

Note: The data in this table is hypothetical and for illustrative purposes only.

The programmed synthesis of multi-substituted benzenes is a rapidly advancing field, and computational tools are becoming increasingly crucial in guiding these synthetic efforts. sciencedaily.cominnovations-report.com By applying theoretical and computational methods to molecules like this compound, chemists can more efficiently explore chemical space and accelerate the discovery of novel functional materials.

Applications in Specialized Organic Synthesis and Advanced Materials Science

Precursor in the Synthesis of Complex Fluorinated Molecules

The presence of fluorine atoms in organic molecules can dramatically alter their physical, chemical, and biological properties. Compounds like 1-Ethoxy-2,4-difluoro-3-iodobenzene are instrumental in introducing a difluorinated ethoxybenzene moiety into larger molecular frameworks.

Polyfluorinated aromatic scaffolds are foundational components in the development of advanced materials, including high-performance polymers and organic electronics. The subject compound is an ideal starting material for constructing these scaffolds. The carbon-iodine bond is susceptible to a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile connection of the difluoro-ethoxy-phenyl unit to other molecular fragments, building up complex architectures. The fluorine atoms and ethoxy group then impart specific electronic and steric properties to the final material.

Key Synthetic Transformations:

Reaction Name Reagent Type Bond Formed Purpose in Scaffold Synthesis
Suzuki Coupling Organoboron compounds C-C Extends the aromatic system, linking to other aryl or vinyl groups.
Sonogashira Coupling Terminal alkynes C-C (sp) Introduces linear, rigid alkynyl groups, crucial for liquid crystals and conjugated polymers.
Heck Coupling Alkenes C-C (sp²) Forms substituted styrenyl-type structures.

| Buchwald-Hartwig Amination | Amines | C-N | Incorporates nitrogen-containing functional groups, important for electronic materials. |

The distinct reactivity of the substituents on this compound allows for sequential and regioselective modifications, leading to densely functionalized aromatic systems. The iodine atom is typically the most reactive site for cross-coupling. Following the substitution of the iodine, the remaining positions on the aromatic ring can potentially undergo further functionalization, guided by the directing effects of the existing ethoxy and fluorine groups. This controlled, stepwise approach is essential for the rational design of complex molecules with precisely defined structures and properties.

Components in Liquid Crystal Systems and Display Technologies

Fluorinated compounds are critical in the formulation of modern liquid crystal displays (LCDs). They are used to optimize key performance characteristics such as dielectric anisotropy, birefringence, and viscosity.

The primary role of iodo-aromatic compounds in this context is as a late-stage intermediate for the synthesis of liquid crystal monomers. While direct examples for this compound are not prominent, the synthesis pathway is well-established for its isomer, 1-ethoxy-2,3-difluoro-4-iodobenzene. This isomer is a known precursor for the liquid crystal monomer 1-ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene. researchgate.net The synthesis involves a Suzuki coupling reaction between the iodinated aromatic and a suitable cyclohexylphenylboronic acid.

Analogously, this compound would be reacted with a boronic acid derivative (e.g., (trans-4-propylcyclohexyl)boronic acid) to yield a new isomeric liquid crystal monomer. The core value of the iodinated precursor lies in its ability to efficiently bond the rigid, polar aromatic core to a non-polar, aliphatic tail, a molecular design archetypal for calamitic (rod-shaped) liquid crystals. tcichemicals.com

The precise placement of the fluorine and ethoxy groups on the benzene (B151609) ring has a profound impact on the final properties of a liquid crystal monomer. mdpi.com The properties of a hypothetical liquid crystal derived from this compound would be distinct from those derived from its more common isomer.

Comparative Influence of Isomeric Cores on Liquid Crystal Properties:

Feature1-Ethoxy-2,3-difluoro Core1-Ethoxy-2,4-difluoro Core (Predicted)Impact on LC Properties
Fluorine Positions C2, C3 (adjacent)C2, C4 (ortho & para to ethoxy)Alters the magnitude and direction of the molecular dipole moment.
Dipole Moment Strong lateral dipole due to adjacent fluorines.The C4-F dipole opposes the C-O dipole, potentially reducing the net molecular dipole moment compared to the 2,3-isomer.Affects dielectric anisotropy (Δε), a key parameter for display switching voltage.
Molecular Shape The substitution pattern influences molecular packing.The C4-F group adds to the linear character of the rigid core.Influences the stability and temperature range of nematic and smectic phases. tcichemicals.commdpi.com
Polarizability High due to aromatic system and substituents.Expected to be similar, but with different anisotropic character.Affects birefringence (Δn), which is crucial for display brightness and contrast.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-Ethoxy-2,4-difluoro-3-iodobenzene, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Nucleophilic Aromatic Substitution : Prioritize iodine introduction via iodination of a pre-functionalized benzene ring (e.g., using NaI/CuI systems under controlled temperatures ).
  • Protection-Deprotection : Ethoxy groups can be introduced via Williamson ether synthesis, with fluoro substituents protected as silyl ethers to avoid side reactions .
  • Optimization : Monitor reaction progress using HPLC or GC-MS to adjust catalyst loading (e.g., Pd for cross-coupling) and solvent polarity (e.g., DMF vs. THF) .

Q. What analytical techniques are critical for characterizing this compound, and how should spectral contradictions be addressed?

  • Methodological Answer :

  • Primary Techniques : Use 19F^{19}\text{F} NMR to resolve fluorine environments and 13C^{13}\text{C} NMR for carbon-iodine coupling patterns .
  • Contradiction Resolution : Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography if crystalline derivatives are obtainable .

Q. How should this compound be stored to ensure stability, and what decomposition markers should be monitored?

  • Methodological Answer :

  • Storage : Store under inert gas (N2_2 or Ar) at 2–8°C to prevent oxidative degradation of the iodo group .
  • Decomposition Analysis : Track iodine loss via iodometric titration or GC-MS detection of volatile byproducts (e.g., ethane derivatives) .

Advanced Research Questions

Q. How can computational modeling resolve electronic effects of substituents in polyhalogenated benzene systems like this compound?

  • Methodological Answer :

  • DFT Calculations : Map electrostatic potential surfaces to predict regioselectivity in further functionalization (e.g., electrophilic substitution) .
  • Hammett Parameters : Correlate substituent electronic effects (σm_m, σp_p) with reaction kinetics for mechanistic insights .

Q. What strategies mitigate competing side reactions during the synthesis of polyhalogenated aromatics with ethoxy groups?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMSO) to stabilize intermediates and reduce nucleophilic attack on the ethoxy group .
  • Temperature Gradients : Perform stepwise heating (e.g., 50°C for iodination, 80°C for etherification) to isolate reaction stages .

Q. How can researchers address discrepancies in reported reaction yields for halogenated benzene derivatives across literature?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from peer-reviewed journals (e.g., CRC Handbook, PubChem) and apply statistical tools (e.g., ANOVA) to identify outliers .
  • Reproducibility Protocols : Standardize catalyst purity (e.g., Pd(PPh3_3)4_4 vs. Pd2_2(dba)3_3) and solvent drying methods (e.g., molecular sieves) .

Data-Driven Research Considerations

Q. What are the best practices for curating spectral data of halogenated aromatics in open-access databases?

  • Methodological Answer :

  • Metadata Tagging : Include experimental conditions (e.g., NMR solvent, temperature) and instrument calibration details to enhance reproducibility .
  • Cross-Platform Validation : Compare PubChem entries with independent datasets (e.g., NIST Chemistry WebBook) to flag inconsistencies .

Q. How can machine learning models improve reaction prediction for ethoxy-fluoro-iodo benzene derivatives?

  • Methodological Answer :

  • Training Data : Use CAS Registry entries and reaction databases to train models on substituent compatibility (e.g., iodine vs. bromine reactivity) .
  • Feature Engineering : Incorporate steric parameters (e.g., Tolman cone angles) and electronic descriptors (e.g., Hammett constants) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.